molecular formula C12H13N3O5 B3021808 Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester CAS No. 33165-45-6

Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester

Cat. No.: B3021808
CAS No.: 33165-45-6
M. Wt: 279.25 g/mol
InChI Key: DCJPVTWGFZRGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester is an organic compound with a complex structure that includes a butanoic acid backbone, a nitrophenyl azo group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester typically involves the reaction of butanoic acid derivatives with 2-nitrophenyl azo compounds under specific conditions. One common method includes the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl azo group can be oxidized to form nitro derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, methyl ester
  • Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, propyl ester
  • Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, butyl ester

Uniqueness

Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl ester group, in particular, influences its solubility and reactivity compared to its methyl, propyl, and butyl counterparts .

Properties

IUPAC Name

ethyl 2-[(2-nitrophenyl)diazenyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-3-20-12(17)11(8(2)16)14-13-9-6-4-5-7-10(9)15(18)19/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJPVTWGFZRGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501686
Record name Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33165-45-6
Record name Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.